molecular formula C15H18N6O B2920507 N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]pyridine-4-carboxamide CAS No. 1396807-52-5

N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]pyridine-4-carboxamide

Cat. No.: B2920507
CAS No.: 1396807-52-5
M. Wt: 298.35
InChI Key: CHAFVMVJSJASTP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]pyridine-4-carboxamide involves several steps. One common method includes the reaction of 2-(4-methylpiperazin-1-yl)pyrimidine with pyridine-4-carboxylic acid under specific conditions . The reaction typically requires the use of a coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Chemical Reactions Analysis

N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles like amines or thiols replace specific functional groups on the molecule.

Common reagents and conditions used in these reactions include organic solvents like methanol or ethanol, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

Comparison with Similar Compounds

N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]pyridine-4-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O/c1-20-6-8-21(9-7-20)15-17-10-13(11-18-15)19-14(22)12-2-4-16-5-3-12/h2-5,10-11H,6-9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAFVMVJSJASTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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